(S)-Ethyl 2-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate
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Overview
Description
(S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a biphenyl moiety with a methyl substituent. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4’-methyl-[1,1’-biphenyl]-3-carboxylic acid and ethylamine.
Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation Reaction: The acid chloride intermediate is then reacted with ethylamine to form the corresponding amide.
Reduction: The amide is reduced to the amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Esterification: Finally, the amine is esterified with ethanol in the presence of an acid catalyst to yield (S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated biphenyl derivatives
Scientific Research Applications
(S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active site residues, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4’-methoxy-[1,1’-biphenyl]-4-yl)propanoate
- (S)-2-amino-3-(4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)propanoate
Uniqueness
(S)-Ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific (S)-configuration and the presence of a methyl substituent on the biphenyl moiety. This structural feature imparts distinct physicochemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
ethyl (2S)-2-amino-3-[3-(4-methylphenyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-21-18(20)17(19)12-14-5-4-6-16(11-14)15-9-7-13(2)8-10-15/h4-11,17H,3,12,19H2,1-2H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKKWHPUOVHLY-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=CC=C1)C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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